molecular formula C15H15N5O2 B2524008 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034380-20-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2524008
CAS No.: 2034380-20-4
M. Wt: 297.318
InChI Key: HBSVIIKORBYNNM-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone likely involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.

    Coupling Reactions: The final step involves coupling the triazole-azetidine intermediate with the indole derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the triazole or azetidine rings.

    Substitution: Various substitution reactions can occur, especially on the indole ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.

    Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it might serve as a probe or ligand in studying enzyme interactions or cellular processes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific biological pathways or receptors.

Industry

In industry, it could be used in the development of new polymers, coatings, or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-chloro-1H-indol-2-yl)methanone

Uniqueness

The unique combination of the triazole, azetidine, and methoxy-indole moieties in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone may confer distinct biological activity or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(17-13(10)7-12)15(21)19-8-11(9-19)20-5-4-16-18-20/h2-7,11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSVIIKORBYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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